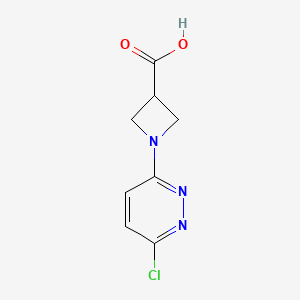

1-(6-Chloropyridazin-3-yl)azetidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

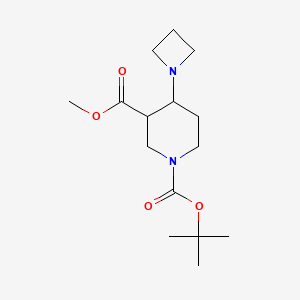

1-(6-Chloropyridazin-3-yl)azetidine-3-carboxylic acid is a chemical compound . It is available for research use. The CAS number for this compound is 1289387-23-0.

Synthesis Analysis

The synthesis of azetidine derivatives has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Molecular Structure Analysis

The molecular formula of this compound is C8H8ClN3O2. The structure of similar compounds has been confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

Chemical Reactions Analysis

The synthesis of new heterocyclic amino acid derivatives containing azetidine rings was achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Applications De Recherche Scientifique

Synthesis and Reactivity

Compounds related to "1-(6-Chloropyridazin-3-yl)azetidine-3-carboxylic acid" have been extensively studied for their synthesis and chemical reactivity. For instance, pyridazine derivatives have been synthesized through various methods, highlighting the versatility of pyridazine chemistry in producing compounds with potential antimicrobial activity (El-Mariah et al., 2006). These synthetic routes often involve reactions with amines, azides, and other nucleophiles to introduce new functional groups, expanding the chemical space of pyridazine-based compounds for further biological evaluation.

Biological Activity

The biological activity of azetidine and pyridazine derivatives has been a subject of interest, with studies exploring their antibacterial and antimicrobial properties. For example, N-substituted-3-chloro-2-azetidinones have been evaluated for antibacterial activity against various microorganisms, demonstrating the potential of azetidine derivatives in developing new antimicrobial agents (Chavan & Pai, 2007). This suggests that "this compound" could also possess interesting biological activities worth investigating.

Structural Studies and Applications

The study of azetidine and pyridazine derivatives extends beyond biological activity, with research focusing on their structural characterization and potential applications in medicinal chemistry and materials science. For instance, the synthesis and detailed structural analysis of pyridazine analogs have provided insights into their pharmaceutical importance, paving the way for the development of heterocyclic compounds with significant applications (Sallam et al., 2021). These findings suggest potential applications in designing new drugs and materials based on the unique properties of pyridazine and azetidine derivatives.

Propriétés

IUPAC Name |

1-(6-chloropyridazin-3-yl)azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O2/c9-6-1-2-7(11-10-6)12-3-5(4-12)8(13)14/h1-2,5H,3-4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQJFSMZIGBLBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NN=C(C=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40733668 |

Source

|

| Record name | 1-(6-Chloropyridazin-3-yl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1289387-23-0 |

Source

|

| Record name | 1-(6-Chloro-3-pyridazinyl)-3-azetidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Chloropyridazin-3-yl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-tert-Butyl 2-ethyl 4,5-dihydrothieno[2,3-c]pyridine-2,6(7H)-dicarboxylate](/img/structure/B1507181.png)

![2-Amino-4-chlorobenzo[d]thiazole-6-carbonitrile](/img/structure/B1507212.png)